3-(2-Fluorophenyl)-1-propene
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Overview
Description
“3-(2-Fluorophenyl)-1-propene” appears to be a compound with a propene (three-carbon alkene) backbone and a 2-fluorophenyl group attached. However, there’s no specific information available about this compound12.
Synthesis Analysis
There’s no specific synthesis method available for “3-(2-Fluorophenyl)-1-propene”. However, a related compound, “Vonoprazan fumarate intermediate 5-(2-fluorophenyl)-1H-pyrroles’s-3-formaldehyde”, has been synthesized starting from 2-fluoro acetophenone3.
Molecular Structure Analysis
The molecular structure of “3-(2-Fluorophenyl)-1-propene” is not available. However, a related compound, “3-(2-Fluorophenyl)propionic acid”, has a molecular weight of 168.1672.
Chemical Reactions Analysis
There’s no specific information available about the chemical reactions involving “3-(2-Fluorophenyl)-1-propene”. However, a related compound, “3-(2-Fluorophenyl)propanols”, has been reported to undergo cyclisation to form chromans4.
Physical And Chemical Properties Analysis
The physical and chemical properties of “3-(2-Fluorophenyl)-1-propene” are not available. However, a related compound, “3-(2-Fluorophenyl)propionic acid”, is reported to be a cream-colored solid with a melting point range of 72.5-81.5°C16.
Scientific Research Applications
Hydroformylation and Pharmaceutical Building Blocks
3-(2-Fluorophenyl)-1-propene has been used in the hydroformylation process using rhodium catalysts. This process resulted in the high chemoselectivity and regioselectivity towards the formation of linear aldehyde, particularly for 1,1-bis(p-fluorophenyl)ethene. The obtained product, 3,3-bis(p-fluorophenyl)propanal, has been converted to 4,4-bis(p-fluorophenyl)butanal, a valuable building block for pharmaceuticals (Botteghi, Paganelli, Marchetti, & Pannocchia, 1999).
Cyclisation to Chromans
The compound has been utilized in cyclisation processes. For instance, 3-(o-Fluorophenyl)propan-1-ol can be readily cyclised to chroman either through chromium tricarbonyl complexes or by the action of the (η6-benzene)(η5-ethyltetramethylcyclopentadienyl)rhodium(III) cation (Houghton, Voyle, & Price, 1980).
Applications in Liquid Crystal Display
3-(2-Fluorophenyl)-1-propene derivatives have been reported to promote excellent photoalignment of a bulk commercial nematic liquid crystal. The photoalignment of the liquid crystal is influenced by the number and disposition of fluoro-substituents and the position of attachment of the terminal thiophene moiety in the molecular structure of the alignment material. This has potential applications in Liquid Crystal Displays (LCDs) (Hegde, Ata Alla, Matharu, & Komitov, 2013).
Conformational Studies
Studies on the conformations and vibrational spectra of similar compounds like 2-chloro-3-fluoro-1-propene and 2-bromo-3-fluoro-1-propene provide insights into the molecular structure and behavior of such compounds. These studies are crucial in understanding the physical properties and potential applications of these compounds in various fields (Klaboe, Tirgrimsen, & Christensen, 1974).
Polymerization and Material Science
The compound has also been used in the polymerization of propene with modified constrained geometry complexes. This has implications in the field of material science, particularly in the development of new polymers with specific properties (Staal et al., 2003).
Applications in Organic Electronics
Compounds derived from 3-(2-Fluorophenyl)-1-propene have been synthesized and characterized for their applications in organic electronics. For example, 3-(4-fluorophenyl)thieno[3,2-b]thiophene and its polymers have been studied for their potential in energy storage and electrochromic devices (Topal et al., 2021).
Activation in Catalytic Processes
The compound's derivatives have been explored in the regioselective synthesis of enol esters from 1-alkynes and carboxylic acids, catalyzed by rhodium(I) monohydrides. This highlights its role in facilitating specific catalytic reactions in organic synthesis (Bianchini et al., 1990).
Safety And Hazards
The safety and hazards of “3-(2-Fluorophenyl)-1-propene” are not available. However, a related compound, “3-(2-Fluorophenyl)propionic acid”, is reported to cause skin irritation, serious eye irritation, and may cause respiratory irritation1.
Future Directions
There’s no specific information available about the future directions of “3-(2-Fluorophenyl)-1-propene”. However, research in the field of difluoromethylation, which could potentially involve similar compounds, has been active and promising7.
Please note that the information provided is based on related compounds and may not directly apply to “3-(2-Fluorophenyl)-1-propene”. For accurate information, specific studies on “3-(2-Fluorophenyl)-1-propene” would be required.
properties
IUPAC Name |
1-fluoro-2-prop-2-enylbenzene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F/c1-2-5-8-6-3-4-7-9(8)10/h2-4,6-7H,1,5H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JWEOGDXJDCCGEP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCC1=CC=CC=C1F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80596259 |
Source
|
Record name | 1-Fluoro-2-(prop-2-en-1-yl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80596259 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Fluorophenyl)-1-propene | |
CAS RN |
56314-65-9 |
Source
|
Record name | 1-Fluoro-2-(prop-2-en-1-yl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80596259 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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